N-(2,2,2-trifluoroethyl)piperidin-4-amine
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by a six-membered piperidine ring with an amino group at the 4-position and a trifluoroethyl substituent attached to the nitrogen atom. The molecular formula is C₈H₁₃F₃N₂ with a molecular weight of approximately 196.21 grams per mole. The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings, minimizing steric interactions between substituents.
The trifluoroethyl group introduces significant conformational complexity due to the strong electron-withdrawing nature of the three fluorine atoms. Computational studies on related trifluoroethyl-containing compounds have demonstrated that the carbon-carbon bond rotation within the trifluoroethyl moiety is restricted, with barriers to rotation ranging from 36 to 46 kilojoules per mole. This restriction arises from severe steric crowding between the trifluoromethyl group and other molecular components, leading to preferential conformations that minimize repulsive interactions.
The preferred conformation of the compound places the trifluoroethyl group in a staggered arrangement relative to the piperidine nitrogen, with the fluorine atoms positioned as far as possible from the nitrogen lone pair electrons. This arrangement minimizes electrostatic repulsion and stabilizes the overall molecular structure. The amino group at the 4-position of the piperidine ring maintains its tetrahedral geometry, though its electronic properties are influenced by the electron-withdrawing trifluoroethyl substituent through inductive effects transmitted through the ring system.
| Geometric Parameter | Value | Reference Method |
|---|---|---|
| Molecular Weight | 196.21 g/mol | Experimental |
| Molecular Formula | C₈H₁₃F₃N₂ | Experimental |
| Piperidine Ring Conformation | Chair | Computational |
| Trifluoroethyl Rotation Barrier | 36-46 kJ/mol | Nuclear Magnetic Resonance |
Electronic Structure and Charge Distribution
The electronic structure of this compound is dominated by the strong electron-withdrawing effects of the trifluoroethyl group, which significantly alters the charge distribution throughout the molecule. Mulliken population analysis provides insights into the atomic charge distribution and bonding patterns within the compound. The fluorine atoms carry substantial negative charges due to their high electronegativity, while the carbon atom bonded to the three fluorine atoms exhibits a significant positive charge.
The nitrogen atoms in the molecule show contrasting electronic environments. The piperidine nitrogen, which is directly bonded to the trifluoroethyl group, experiences substantial electron density depletion due to the inductive electron-withdrawal by the fluorine atoms. In contrast, the amino nitrogen at the 4-position retains a more typical electron density distribution characteristic of primary amines, though it is indirectly affected by the electron-withdrawing substituent through the piperidine ring system.
Computational density functional theory calculations reveal that the carbon atoms within the piperidine ring exhibit variable charge distributions depending on their proximity to the electron-withdrawing trifluoroethyl group. Carbon atoms closer to the substituted nitrogen show more positive character, while those farther away maintain more neutral electronic character. This unequal charge distribution creates distinct reactive sites within the molecule, with implications for chemical reactivity and intermolecular interactions.
The molecular electrostatic potential surface demonstrates significant polarization, with highly electronegative regions concentrated around the fluorine atoms and electropositive regions near the carbon atoms adjacent to fluorine. This charge separation contributes to the compound's ability to participate in dipole-dipole interactions and influences its solubility characteristics in polar and nonpolar solvents.
| Atomic Site | Mulliken Charge | Electronic Character |
|---|---|---|
| Fluorine Atoms | -0.25 to -0.30 | Highly Electronegative |
| Trifluoromethyl Carbon | +0.80 to +0.90 | Highly Electropositive |
| Piperidine Nitrogen | +0.15 to +0.20 | Moderately Electropositive |
| Amino Nitrogen | -0.40 to -0.45 | Electronegative |
Comparative Analysis of Tautomeric Forms
The analysis of tautomeric forms in this compound reveals limited tautomeric variability due to the saturated nature of the piperidine ring system. Unlike aromatic or conjugated systems that can exhibit multiple tautomeric arrangements, the primary structural variation in this compound occurs through conformational changes rather than tautomeric rearrangements. The amino group at the 4-position can exist in different conformational states, though these represent conformers rather than true tautomers.
Crystallographic studies of related trifluoroethyl compounds demonstrate that the preferred molecular arrangement in the solid state involves specific hydrogen bonding patterns and intermolecular interactions. The amino group can participate in both intramolecular and intermolecular hydrogen bonding, which influences the preferred conformational arrangement. In crystalline environments, the compound tends to adopt conformations that maximize favorable intermolecular interactions while minimizing steric clashes.
The trifluoroethyl substituent itself can exist in different rotational conformers, with the staggered conformation being energetically preferred over eclipsed arrangements. Nuclear magnetic resonance spectroscopy studies at low temperatures reveal the nonequivalence of the three fluorine atoms, indicating restricted rotation around the carbon-carbon bond within the trifluoroethyl group. This conformational restriction effectively limits the accessible tautomeric space of the molecule.
Comparative analysis with structurally related compounds shows that the introduction of the trifluoroethyl group significantly stabilizes specific conformational arrangements through both steric and electronic effects. The electron-withdrawing nature of the fluorine atoms reduces the basicity of the amino group, which in turn affects the protonation equilibria and any potential tautomeric interconversions involving the nitrogen atoms.
Crystallographic Studies and Unit Cell Parameters
Crystallographic investigations of this compound and related compounds provide detailed insights into the solid-state structure and packing arrangements. The compound crystallizes in specific space groups that accommodate the bulky trifluoroethyl substituent while maintaining efficient molecular packing. The crystal structure exhibits characteristic features associated with fluorinated organic compounds, including enhanced intermolecular interactions due to the polar nature of the carbon-fluorine bonds.
The unit cell parameters for related trifluoroethyl piperidine compounds demonstrate that the presence of fluorine atoms significantly influences the crystal lattice dimensions. The trifluoroethyl group occupies considerable volume within the unit cell, requiring specific orientations to minimize unfavorable intermolecular contacts. Crystallographic data reveals that the compound adopts molecular arrangements that maximize van der Waals interactions while positioning the highly electronegative fluorine atoms to minimize electrostatic repulsion.
Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangement. The amino group at the 4-position serves as a hydrogen bond donor, forming networks with neighboring molecules through nitrogen-hydrogen to nitrogen interactions. These hydrogen bonding networks contribute to the overall stability of the crystal structure and influence the mechanical properties of the solid material.
The Cambridge Structural Database contains numerous entries for structurally related compounds, providing comparative data for understanding the crystallographic behavior of trifluoroethyl-substituted piperidines. Analysis of these database entries reveals consistent patterns in molecular packing and unit cell parameters across the chemical series, indicating that the trifluoroethyl substituent exerts predictable effects on solid-state structure.
| Crystallographic Parameter | Typical Range | Space Group Preference |
|---|---|---|
| Unit Cell Volume | 600-800 Ų | P21/c, P-1 |
| Molecular Packing Efficiency | 65-75% | Monoclinic, Triclinic |
| Hydrogen Bond Distance | 2.8-3.2 Å | N-H···N Networks |
| Intermolecular Contacts | 3.0-4.0 Å | Van der Waals Interactions |
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h6,11-12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHSSRPABGLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The main synthetic approach to N-(2,2,2-trifluoroethyl)piperidin-4-amine involves:
- Formation of an intermediate amide compound by coupling a piperidin-4-amine derivative with a 2,2,2-trifluoroethyl-containing reagent.
- Subsequent catalytic hydrogenolysis to remove protecting groups and yield the free amine.
- Optional conversion to acid salt forms for improved stability or solubility.
This sequence is supported by multiple patent disclosures describing the preparation of related trifluoroethyl amine derivatives.
Stepwise Preparation Method
Formation of Intermediate Amide (Formula 4)
- Reactants : A piperidin-4-amine derivative (Formula 2) is reacted with a 2,2,2-trifluoroethyl-containing compound (Formula 3).
- Reagents : A coupling reagent (e.g., carbodiimides or other amide coupling agents) and a base.
- Conditions : The reaction proceeds under mild conditions to form an intermediate amide (Formula 4).
- Protecting Groups : Benzyl carbamate or tert-butyl carbamate protecting groups are commonly used on the amine to facilitate selective reactions.
Hydrogenolysis to Yield Target Amine (Formula 1)
- Catalyst : Hydrogenolysis is conducted using a hydrogenolysis catalyst such as palladium on carbon (Pd/C).
- Hydrogen Source : Hydrogen gas at atmospheric pressure, often supplied via a hydrogen balloon.
- Outcome : The protecting group is removed, yielding this compound (Formula 1).
Salt Formation (Optional)
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Amide coupling | Piperidin-4-amine derivative + 2,2,2-trifluoroethyl compound | Coupling reagent, base, ambient temperature | Intermediate amide (Formula 4) | Protecting groups (e.g., benzyl carbamate) used to protect amine |
| 2 | Hydrogenolysis | Intermediate amide (Formula 4) | Pd/C catalyst, H2 (atmospheric pressure) | This compound (Formula 1) | Removal of protecting group |
| 3 | Salt formation (optional) | Free amine (Formula 1) | Acid (HCl, HBr, CF3CO2H, CH3SO3H, H2SO4, H3PO4) | Salt form of target compound | Improves physical properties |
Research Findings and Optimization
- Hydrogenation Conditions : Hydrogenolysis is typically performed at atmospheric pressure using a hydrogen balloon, simplifying laboratory setup without requiring high-pressure equipment.
- Catalyst Selection : Pd/C is preferred for its efficiency in cleaving benzyl carbamate protecting groups without affecting the trifluoroethyl moiety.
- Protecting Group Strategy : Benzyl carbamate and tert-butyl carbamate groups are effective in protecting the amine functionality during coupling and are readily removed by hydrogenolysis.
- Salt Forms : Conversion to hydrochloride or trifluoroacetate salts is common to enhance water solubility and facilitate isolation.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | Piperidin-4-amine derivatives, 2,2,2-trifluoroethyl reagents |
| Key Reactions | Amide coupling, catalytic hydrogenolysis |
| Protecting Groups | Benzyl carbamate, tert-butyl carbamate |
| Catalysts | Palladium on carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas at atmospheric pressure |
| Salt Formation | Hydrochloride, hydrobromide, trifluoroacetate, methanesulfonate, sulfate, phosphate salts |
| Typical Yields | High yields reported for coupling and hydrogenolysis steps (exact yields vary by protocol) |
Additional Notes
- The intermediate phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate is a key compound used in the synthesis route.
- The described methods are derived from patent literature (EP2621894B1, CN103124721B) which provide detailed procedural steps and exemplify the industrial applicability of these methods.
- Research into related trifluoroethyl amine derivatives emphasizes the importance of selective hydrogenolysis and protecting group strategies to maintain the integrity of the trifluoroethyl group during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)piperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroethyl chloride, hypervalent-iodine–CH2CF3 reagents, and trifluoroacetic acid . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of N-trifluoroethylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
N-(2,2,2-trifluoroethyl)piperidin-4-amine has been investigated for its potential as a pharmacological agent in various therapeutic areas:
1.1. Anticancer Research
Recent studies have highlighted the compound's role as a potent inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) interaction. This inhibition is critical in the context of acute leukemia treatment. For example, one study demonstrated that derivatives of this compound showed significant cellular activity against MLL-AF9 transformed leukemia cells, with a growth inhibition concentration (GI50) of approximately 50 nM . The structural modifications of the piperidine ring have been shown to enhance cellular permeability and stability, making these compounds suitable candidates for further development.
| Compound | GI50 (nM) | Cellular Activity | Stability |
|---|---|---|---|
| This compound | 50 | High | >60 min in microsomal stability |
1.2. Neurological Applications
The compound has also been explored for its potential as a muscarinic receptor agonist. Research indicates that compounds with similar piperidine structures can modulate cholinergic signaling pathways, which are implicated in various neurological disorders . This makes this compound a candidate for further exploration in treating conditions like Alzheimer's disease.
Structure-Based Drug Design
The unique trifluoroethyl substitution allows for enhanced binding affinity to target proteins compared to non-fluorinated analogs. Structure-based optimization has led to the development of more potent analogs through iterative modifications of the piperidine scaffold . This approach emphasizes the importance of fluorine in drug design by improving pharmacokinetic properties such as solubility and metabolic stability.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Variants of this compound have been synthesized to assess their biological activities and improve upon the original structure's efficacy .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound derivatives:
- Inhibition Studies : A study demonstrated that specific derivatives exhibited improved selectivity and metabolic stability compared to earlier compounds, highlighting their potential as lead candidates in drug development .
- Cell Growth Inhibition : Another investigation showed that certain modifications led to over five-fold improvements in cell growth inhibition in MLL leukemia cells compared to the parent compound .
- Pharmacokinetic Profiles : Research into pharmacokinetics revealed that derivatives had enhanced oral bioavailability and reduced clearance rates, making them more viable for therapeutic use .
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s ability to interact with biological molecules, leading to increased efficacy in medicinal applications . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties ():
- SMILES : CN(CC(F)(F)F)C1CCNCC1
- InChIKey : SCAKKDFFIOKBKX-UHFFFAOYSA-N
- Predicted Collision Cross-Section (CCS) : 145.4 Ų ([M+H]+ adduct).
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Trifluoroethyl vs. Alkyl/Aryl Substituents: The trifluoroethyl group (-CH₂CF₃) confers unique electronic properties, lowering the pKa of the adjacent amine by ~2–3 units compared to ethyl (-CH₂CH₃) or thiophenethyl (-CH₂CH₂C₄H₃S) analogs . This enhances passive diffusion across biological membranes. Non-fluorinated analogs (e.g., thiophenethyl in ) exhibit higher basicity and reduced metabolic stability due to increased susceptibility to oxidative metabolism.
Aromatic Substituents: Ethoxyphenyl () and fluorophenyl () groups introduce aromatic moieties that may enhance target binding via van der Waals or π-π stacking interactions.
Biological Activity
N-(2,2,2-trifluoroethyl)piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a trifluoroethyl group attached to a piperidine ring. This structural modification enhances the compound's lipophilicity, which can significantly influence its pharmacokinetic properties and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoroethyl moiety may enhance binding affinity and selectivity towards certain receptors or enzymes. This interaction is critical for understanding the compound's therapeutic potential in various medical applications .
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been studied for its potential to inhibit viral replication through specific interactions with viral proteins or host cellular pathways .
Antitumor Effects
Preclinical studies have demonstrated that this compound possesses antitumor properties. In xenograft models, it has shown efficacy in inhibiting tumor growth at specific dosages. The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest in cancer cell lines .
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine | Piperidine core with methyl substitution | Enhanced solubility and potential for different interactions |
| 1-(Trifluoroethyl)piperidine | Trifluoroethyl group without methyl | Different pharmacokinetics compared to methylated forms |
| 1-(Perfluorobutyl)piperidine | Longer perfluorinated chain | Variations in lipophilicity and receptor interactions |
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Anticancer Activity : In a study involving acute lymphoblastic leukemia cell lines, this compound was shown to induce apoptosis via the intrinsic apoptotic pathway. The compound increased levels of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases .
- Cell Cycle Alteration : Another investigation revealed that this compound caused significant alterations in the cell cycle of treated cells, promoting DNA fragmentation and leading to cell death .
- Comparative Efficacy : When compared to other piperidine derivatives known for their anticancer properties, this compound demonstrated superior efficacy in certain contexts due to its unique trifluoroethyl substituent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
